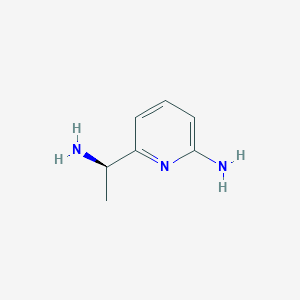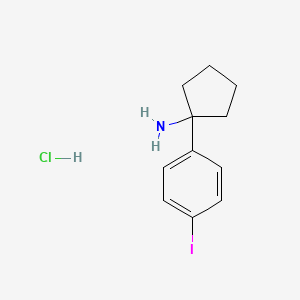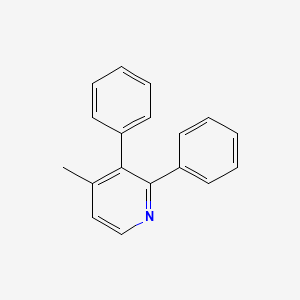
4-Methyl-2,3-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a nitrogen atom in the pyridine ring imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-diphenylpyridine can be achieved through various synthetic protocols. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the modified Chichibabin reaction, which involves the reaction of aromatic aldehydes with nitroacetophenone followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C), is a notable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,3-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, particularly at the C2 and C4 positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,3-diphenylpyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring plays a crucial role in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2,3-Diphenylpyridine
- 4-Methyl-2,5-diphenylpyridine
- 2,6-Diphenylpyridine
Comparison: 4-Methyl-2,3-diphenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and stability, making it suitable for specific applications in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C18H15N |
|---|---|
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
4-methyl-2,3-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-12-13-19-18(16-10-6-3-7-11-16)17(14)15-8-4-2-5-9-15/h2-13H,1H3 |
Clave InChI |
SLFQXPJDEWMICP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


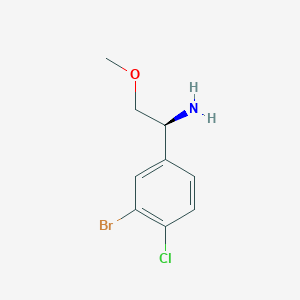
![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
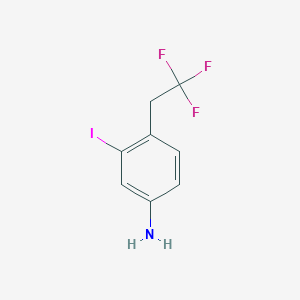
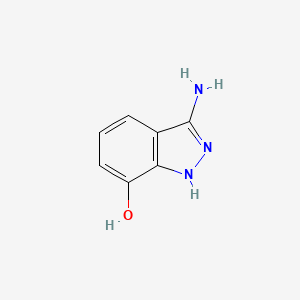
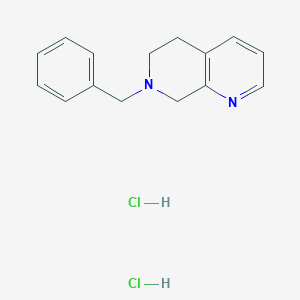

![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

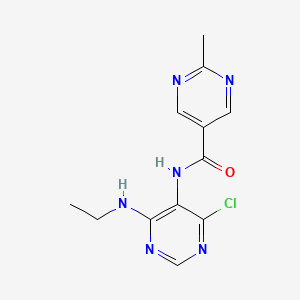
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

